![molecular formula C19H14ClN3O2S2 B2501109 3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2309826-00-2](/img/structure/B2501109.png)
3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
This compound is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been synthesized and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .
Synthesis Analysis
These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound containing sulfur and nitrogen .
Chemical Reactions Analysis
The compound showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been investigated for their antimicrobial properties. This compound may exhibit antibacterial and antifungal effects, making it relevant for combating infections. Researchers have explored its potential against various pathogens, including Gram-negative and Gram-positive bacteria as well as fungi .
Antitumor and Cytotoxic Activity
Thiazoles have shown promise as antitumor agents. For instance, certain thiazole-containing compounds exhibit cytotoxic effects on human tumor cell lines. Further studies are needed to explore the specific mechanisms and potential clinical applications .
Antioxidant Properties
Thiazoles have been studied for their antioxidant activity. These compounds may help protect cells from oxidative damage, which is relevant in various health contexts, including aging and disease prevention .
Anti-inflammatory Potential
Inflammation plays a crucial role in various diseases. Thiazole derivatives, including this compound, might possess anti-inflammatory properties. Researchers investigate their effects on inflammatory pathways and immune responses .
Neuroprotective Effects
Thiazoles have been explored for their neuroprotective potential. These compounds could contribute to preserving neuronal health and preventing neurodegenerative conditions. Further research is necessary to elucidate their mechanisms of action .
Diuretic Properties
Thiazoles may influence fluid balance and kidney function. Investigating their diuretic effects could lead to the development of novel therapeutic agents for conditions related to fluid retention .
Antiviral Activity
While not explicitly mentioned in the literature for this specific compound, thiazoles in general have been investigated for their antiviral properties. Researchers explore their potential against various viruses, including HIV and influenza .
Other Applications
Thiazoles serve as building blocks for synthesizing various pharmaceuticals, dyes, and chemical reaction accelerators. Additionally, the thiazole ring naturally occurs in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα . This interaction inhibits the enzymatic activity of PI3K, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell proliferation, survival, and metabolism . By inhibiting PI3K, the compound prevents the activation of AKT, a key player in promoting cell survival and growth . This leads to reduced cell proliferation and survival, particularly in cancer cells where this pathway is often overactive .
Pharmacokinetics
The compound’s strong inhibitory activity against pi3k suggests it has sufficient bioavailability to reach its target in the cell .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and survival due to the inhibition of the PI3K/AKT/mTOR pathway . This makes the compound a potential candidate for the treatment of cancers where the PI3K/AKT/mTOR pathway is overactive .
properties
IUPAC Name |
3-chloro-2-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-12-15(20)4-2-6-17(12)27(24,25)23-14-9-7-13(8-10-14)18-22-16-5-3-11-21-19(16)26-18/h2-11,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMZDVYEDCZNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
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